N-(1,3-benzodioxol-5-yl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE is a complex organic compound that belongs to the class of imidazopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Imidazopyrazine Core: This step often involves the condensation of appropriate amines with pyrazine derivatives under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This can be done via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes.
Modulating receptor function: Acting as an agonist or antagonist.
Interacting with DNA/RNA: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: Known for their anti-inflammatory and anti-cancer properties.
Benzodioxoles: Used in the synthesis of various pharmaceuticals and agrochemicals.
Methylsulfanylphenyl derivatives: Studied for their antimicrobial and antioxidant activities.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H16N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H16N4O2S/c1-27-15-5-2-13(3-6-15)19-20(24-9-8-21-11-18(24)23-19)22-14-4-7-16-17(10-14)26-12-25-16/h2-11,22H,12H2,1H3 |
InChI Key |
SGIBNZUHFWIYBS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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